molecular formula C21H25NO5 B4955497 2-acetyl-1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-acetyl-1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Katalognummer B4955497
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: OERTVYMMPAKWGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as AHN-1055, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields including biomedical research.

Wirkmechanismus

The exact mechanism of action of AHN-1055 is not fully understood. However, it has been suggested that it may act as a dopamine D2 receptor agonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
AHN-1055 has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective and neurorestorative effects. AHN-1055 has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which may further contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of AHN-1055 is its high selectivity for dopamine D2 receptors and serotonin 5-HT2A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of AHN-1055 is its relatively low potency, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on AHN-1055. One area of interest is the development of more potent analogs of AHN-1055 that may have greater therapeutic potential. Another area of interest is the investigation of the potential of AHN-1055 as a treatment for other neurological and psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of AHN-1055 and its effects on various physiological and pathological processes.

Synthesemethoden

AHN-1055 can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyphenethylamine with 2-acetylcyclohexanone in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a series of reactions including reduction, acetylation, and methylation to yield AHN-1055.

Wissenschaftliche Forschungsanwendungen

AHN-1055 has been extensively studied for its potential application in various fields including neuroscience, pharmacology, and medicinal chemistry. It has been reported to have neuroprotective and neurorestorative effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. AHN-1055 has also been shown to have antipsychotic effects in animal models of schizophrenia.

Eigenschaften

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-13(23)22-9-8-14-10-19(26-4)20(27-5)12-16(14)21(22)17-11-15(24-2)6-7-18(17)25-3/h6-7,10-12,21H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERTVYMMPAKWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=CC(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.